molecular formula C16H15ClN6O3S2 B2547147 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide CAS No. 887347-82-2

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2547147
CAS No.: 887347-82-2
M. Wt: 438.91
InChI Key: AJEQBUIMQVKFTR-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether derivative with 4-sulfamoylphenylpropanoic acid under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammation.

    Biological Studies: It is used in studies to understand the interaction of tetrazole-containing compounds with biological targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. The sulfamoylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide
  • 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide

Uniqueness

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3S2/c1-10(15(24)19-12-4-8-14(9-5-12)28(18,25)26)27-16-20-21-22-23(16)13-6-2-11(17)3-7-13/h2-10H,1H3,(H,19,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEQBUIMQVKFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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